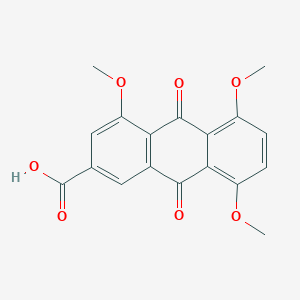![molecular formula C11H16O B14282566 6-Methylidenespiro[4.5]decan-2-one CAS No. 137958-35-1](/img/structure/B14282566.png)
6-Methylidenespiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylidenespiro[45]decan-2-one is a chemical compound with the molecular formula C10H16O It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 6-Methylidenespiro[4.5]decan-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a strong base to form the spiro compound. The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
6-Methylidenespiro[4.5]decan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
6-Methylidenespiro[4.5]decan-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, it may be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects. In industry, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methylidenespiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in a biological context, it may interact with enzymes involved in metabolic pathways, while in an industrial context, it may act as a catalyst or intermediate in chemical reactions.
Comparison with Similar Compounds
6-Methylidenespiro[4.5]decan-2-one can be compared with other similar spiro compounds, such as spiro[4.5]decan-2-one and spiro[4.5]decan-3-one. These compounds share a similar spiro structure but differ in the position and nature of the substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications. Other similar compounds include spiro[4.5]decan-2-ol and spiro[4.5]decan-2-amine, which have different functional groups and therefore different chemical properties and applications.
Properties
CAS No. |
137958-35-1 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
10-methylidenespiro[4.5]decan-3-one |
InChI |
InChI=1S/C11H16O/c1-9-4-2-3-6-11(9)7-5-10(12)8-11/h1-8H2 |
InChI Key |
UYYPHDDYMIDQRR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCC12CCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)
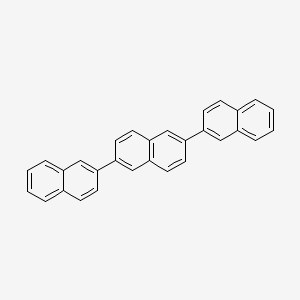
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
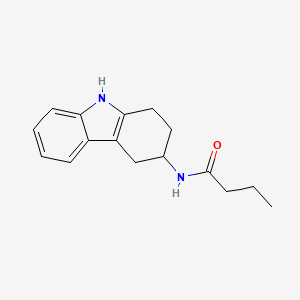
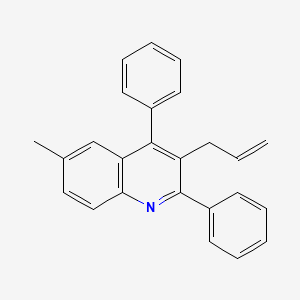

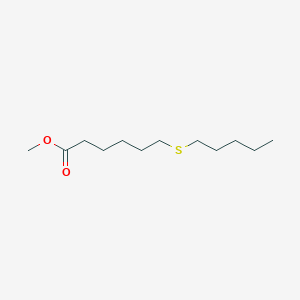
![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)

